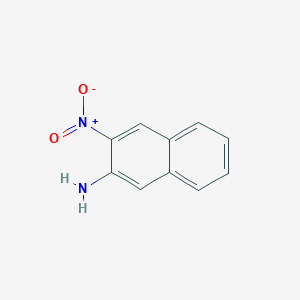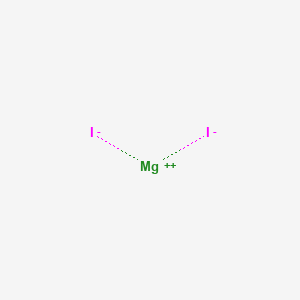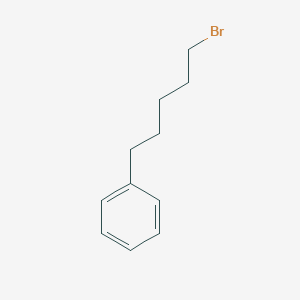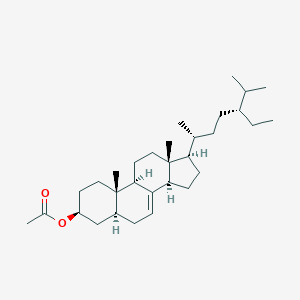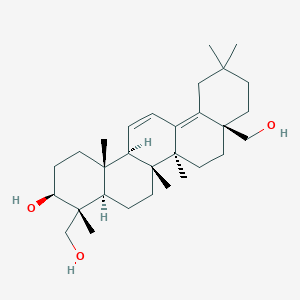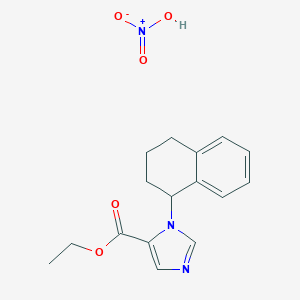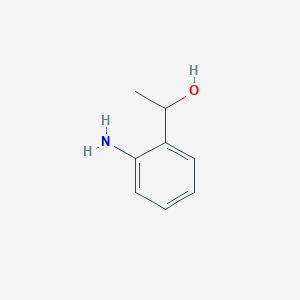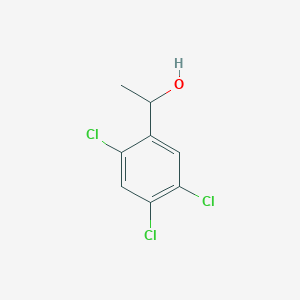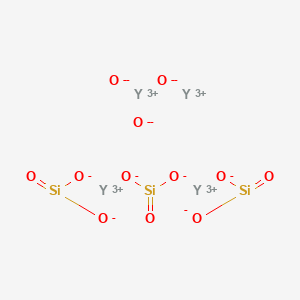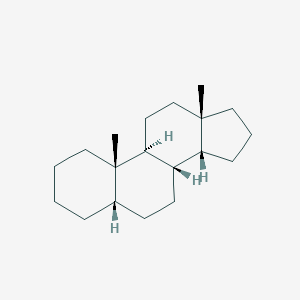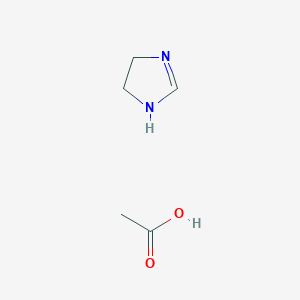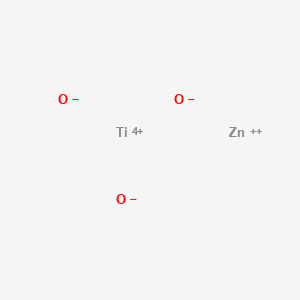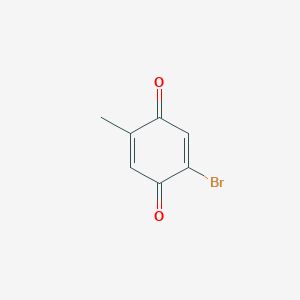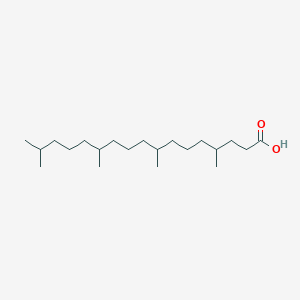
4,8,12,16-Tetramethylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,16-Tetramethylheptadecanoic acid (TMHA) is a branched chain fatty acid that has gained significant attention in the scientific community due to its unique properties. TMHA is a synthetic fatty acid that has been used in various scientific research applications, including the study of lipid metabolism, insulin resistance, and obesity.
Applications De Recherche Scientifique
Enzymatic Reactions and Stereochemistry
The enzymatic transformations involving acids similar to 4,8,12,16-tetramethylheptadecanoic acid are of significant interest. For example, Rodriguez et al. (2002) investigated the stereochemical aspects of an enzymatic 1,4-dehydrogenation reaction, focusing on the conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid. This study provides insights into the mechanistic aspects of enzyme reactions involving complex fatty acids, which could be relevant for understanding the enzymatic pathways involving 4,8,12,16-tetramethylheptadecanoic acid (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Synthesis and Characterization
The synthesis and isolation of compounds structurally related to 4,8,12,16-tetramethylheptadecanoic acid are crucial for various applications. Rufai et al. (2019) demonstrated the optimization and isolation of 4,8,12,16-tetramethylheptadecan-4-olide from Deinbollia pinnata, showcasing methods for extracting and purifying complex organic molecules from natural sources (Rufai, Basar, & Sani, 2019).
Quantum Dot Enhancement
Yang‐Hsiang Chan et al. (2010) explored the use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection. This research highlights the potential of fatty acid derivatives in enhancing the luminescence of quantum dots, which could be extrapolated to similar compounds like 4,8,12,16-tetramethylheptadecanoic acid for advanced sensing applications (Yang‐Hsiang Chan et al., 2010).
Antioxidant and Enzyme Inhibition
Compounds structurally related to 4,8,12,16-tetramethylheptadecanoic acid have been studied for their antioxidant and enzyme inhibition properties. Sokmen et al. (2014) examined the antiurease, antielastase, and antioxidant activities of monohydroxy tetradecanoic acid isomers, highlighting the potential of fatty acids in pharmaceutical and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
Applications in Organic Electronics
Fatty acids and their derivatives play a role in organic electronics. Huang et al. (2011) discussed the use of perylene-3,4,9,10-tetracarboxylic acid diimides, a class of compounds that can be related to 4,8,12,16-tetramethylheptadecanoic acid, in various applications such as organic photovoltaic devices and transistors (Huang, Barlow, & Marder, 2011).
Propriétés
Numéro CAS |
10339-79-4 |
|---|---|
Nom du produit |
4,8,12,16-Tetramethylheptadecanoic acid |
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
4,8,12,16-tetramethylheptadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21(22)23/h17-20H,6-16H2,1-5H3,(H,22,23) |
Clé InChI |
ORMFWDWAJNERRN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
Autres numéros CAS |
10339-79-4 |
Description physique |
Solid |
Synonymes |
4,8,12,16-tetramethylheptanoic acid THMD |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



